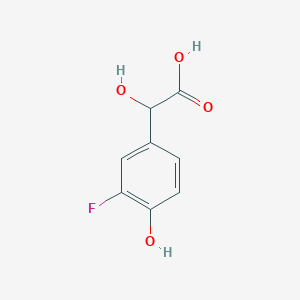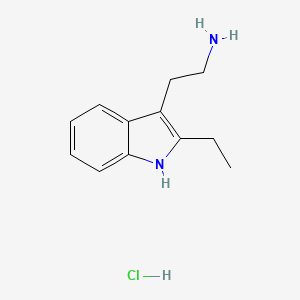
2-(2-ethyl-1H-indol-3-yl)ethan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the construction of the indole ring followed by the introduction of the ethyl and ethanamine groups. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and as a probe for indole-related biochemical processes.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to and modulate the activity of these targets. This can lead to alterations in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: A naturally occurring indole derivative with similar structural features.
Serotonin: Another indole derivative that acts as a neurotransmitter.
Melatonin: An indole derivative involved in regulating sleep-wake cycles
Uniqueness
2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and ethanamine groups contribute to its potential as a versatile intermediate in synthetic chemistry and its promising therapeutic applications .
Propiedades
Fórmula molecular |
C12H17ClN2 |
|---|---|
Peso molecular |
224.73 g/mol |
Nombre IUPAC |
2-(2-ethyl-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-2-11-10(7-8-13)9-5-3-4-6-12(9)14-11;/h3-6,14H,2,7-8,13H2,1H3;1H |
Clave InChI |
LAAATQWARLTBKM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC=C2N1)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


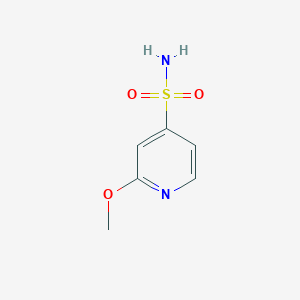
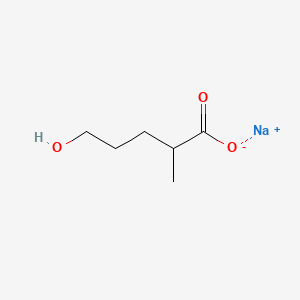

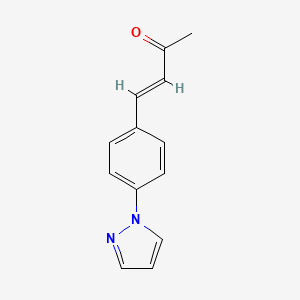
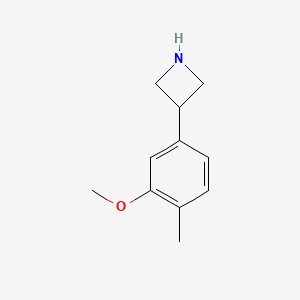
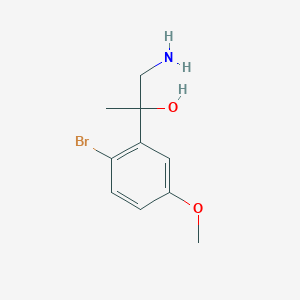
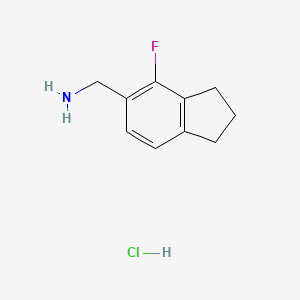
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride](/img/structure/B13587473.png)
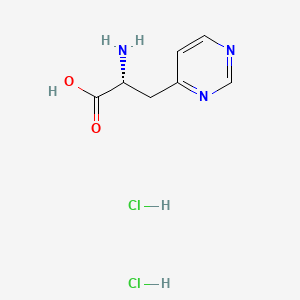
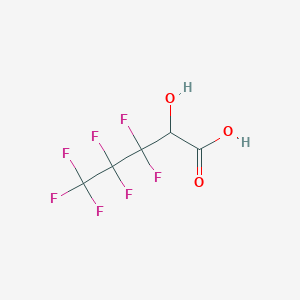

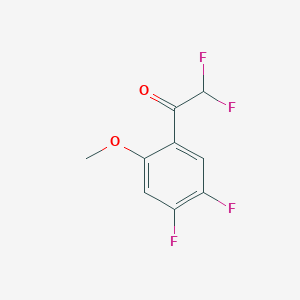
![Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate](/img/structure/B13587515.png)
